molecular formula C29H40O19S B13438417 3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid

3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid

Cat. No.: B13438417
M. Wt: 724.7 g/mol
InChI Key: OHZAKAVDHPPMAZ-CVWDROHSSA-N
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Description

3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid is a complex organic compound characterized by multiple acetyl groups and a sulfanylpropanoic acid moiety. This compound is notable for its intricate structure, which includes several acetylated sugar units linked to a sulfanylpropanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid typically involves multi-step organic synthesis The process begins with the acetylation of sugar molecules to form the acetylated intermediates These intermediates are then linked through glycosidic bonds to form the complex sugar structure

Industrial Production Methods

Industrial production of this compound would likely involve large-scale acetylation reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and precise control of reaction conditions would be essential to maintain the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes due to its sugar moieties.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug delivery systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid involves its interaction with specific molecular targets. The acetylated sugar units may interact with carbohydrate-binding proteins, while the sulfanylpropanoic acid moiety could engage in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]propanoic acid: Lacks the sulfanyl group, making it less reactive in redox reactions.

    3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylbutanoic acid: Contains an additional carbon in the propanoic acid chain, altering its physical and chemical properties.

Uniqueness

The presence of both acetylated sugar units and a sulfanylpropanoic acid moiety makes 3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid unique. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C29H40O19S

Molecular Weight

724.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C29H40O19S/c1-12(30)39-10-19-22(41-14(3)32)24(42-15(4)33)26(44-17(6)35)28(46-19)48-23-20(11-40-13(2)31)47-29(49-9-8-21(37)38)27(45-18(7)36)25(23)43-16(5)34/h19-20,22-29H,8-11H2,1-7H3,(H,37,38)/t19-,20-,22+,23-,24+,25+,26-,27-,28+,29+/m1/s1

InChI Key

OHZAKAVDHPPMAZ-CVWDROHSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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